REACTION_CXSMILES
|
C([Li])CCC.[CH:6]([NH:9]C(C)C)(C)[CH3:7].[F:13][C:14]([F:20])([F:19])[C:15](OC)=O.Cl.[NH2:22][OH:23]>CCCCCC.O1CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO.C(#N)C>[F:20][C:14]([F:13])([F:19])[C:15]1[CH:7]=[C:6]([NH2:9])[O:23][N:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
33.66 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
651 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
116.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
46.28 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.67 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Ice water
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
keeping below 0° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled below -72° C
|
Type
|
CUSTOM
|
Details
|
keeping below -72° C.
|
Type
|
WAIT
|
Details
|
the solution, after being kept at -75° C. for additional 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were then evaporated under reduced pressure in a water bath at 40° C
|
Type
|
EXTRACTION
|
Details
|
The resulting residue was extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
to remove neutral
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to remove by-products such as acetoacetonitrile
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DISTILLATION
|
Details
|
diethyl ether was distilled off at atmospheric pressure (in a water bath at 60° C.)
|
Type
|
CUSTOM
|
Details
|
equipped with a fractionating column
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
to give a crude product (56.44 g, 114%)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 68 hours
|
Duration
|
68 h
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure and ice-water (240 ml)
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
after being extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was then distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC(=C1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.13 g | |
YIELD: PERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |